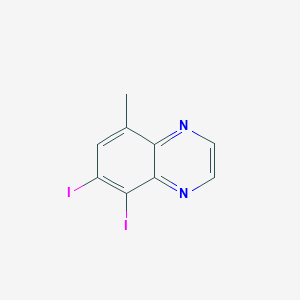

5,6-Diiodo-8-methylquinoxaline

Description

5,6-Diiodo-8-methylquinoxaline is a halogenated quinoxaline derivative characterized by iodine atoms at positions 5 and 6, and a methyl group at position 6. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms in their structure, making them versatile scaffolds in medicinal chemistry, materials science, and coordination chemistry. The introduction of iodine substituents enhances the compound’s molecular weight (C₁₁H₈I₂N₂; MW = 449.99 g/mol) and polarizability, which can influence its electronic properties, reactivity, and applications in heavy-atom derivatization for X-ray crystallography.

Properties

Molecular Formula |

C9H6I2N2 |

|---|---|

Molecular Weight |

395.97 g/mol |

IUPAC Name |

5,6-diiodo-8-methylquinoxaline |

InChI |

InChI=1S/C9H6I2N2/c1-5-4-6(10)7(11)9-8(5)12-2-3-13-9/h2-4H,1H3 |

InChI Key |

RXCLMZJRPYKPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=NC=CN=C12)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diiodo-8-methylquinoxaline typically involves the iodination of 8-methylquinoxaline. One common method includes the reaction of 8-methylquinoxaline with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diiodo-8-methylquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Major Products Formed:

Substituted Quinoxalines: Products with various functional groups replacing the iodine atoms.

Oxidized Derivatives: Compounds with different oxidation states of the quinoxaline ring.

Coupled Products: Larger molecules formed through coupling reactions.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells .

Medicine: Research is ongoing to explore the therapeutic potential of 5,6-Diiodo-8-methylquinoxaline derivatives in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5,6-Diiodo-8-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and quinoxaline ring structure allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Properties of Quinoxaline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 5,6-Diiodo-8-methylquinoxaline | C₁₁H₈I₂N₂ | 449.99 | I (5,6), CH₃ (8) | Halogen, Alkyl |

| 5,6-Dichloro-8-methylquinoxaline | C₉H₆Cl₂N₂ | 231.07 | Cl (5,6), CH₃ (8) | Halogen, Alkyl |

| 5,6-Dimethoxy-8-nitroquinoline | C₁₁H₁₀N₂O₄ | 234.21 | OCH₃ (5,6), NO₂ (8) | Ether, Nitro |

| 6-Nitroquinoxaline | C₈H₅N₃O₂ | 175.15 | NO₂ (6) | Nitro |

Electronic Effects :

- Iodo vs. Chloro Substituents: The larger atomic radius and lower electronegativity of iodine (compared to chlorine) in this compound increase polarizability, enabling stronger van der Waals interactions.

- Nitro vs. Methyl Groups: The nitro group in 5,6-Dimethoxy-8-nitroquinoline and 6-Nitroquinoxaline is strongly electron-withdrawing, destabilizing the quinoxaline core and directing electrophilic substitution reactions. In contrast, the methyl group in this compound is electron-donating, which may stabilize the ring system .

Biological Activity

5,6-Diiodo-8-methylquinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a bicyclic structure comprising two fused aromatic rings. The presence of iodine atoms at positions 5 and 6 significantly influences its reactivity and biological properties. The synthesis of quinoxaline derivatives typically involves methods such as cyclization reactions of o-phenylenediamines with various electrophiles.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. In particular, compounds with halogen substitutions, such as this compound, exhibit enhanced activity against a range of bacterial strains. For instance, research indicates that quinoxaline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| 5,6-Dibromo-8-methylquinoxaline | Escherichia coli | 20 | |

| 7-Chloro-8-methylquinoxaline | Klebsiella pneumoniae | 25 |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

In a study involving various quinoxaline derivatives, it was found that modifications at the 5 and 6 positions significantly enhance cytotoxicity against human cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting cell proliferation in breast cancer models.

Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| 5-Methylquinoxaline | HeLa (Cervical Cancer) | 25 | |

| 2-Methylquinoxaline | A549 (Lung Cancer) | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. Studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, it has been shown to affect the ASK1 pathway, which plays a role in apoptosis and stress response.

Case Studies

A notable case study involved the evaluation of various quinoxaline derivatives for their ability to induce apoptosis in cancer cells. The study highlighted that compounds with iodine substitutions exhibited enhanced pro-apoptotic effects compared to their non-iodinated counterparts.

In another investigation focusing on non-alcoholic fatty liver disease (NAFLD), it was observed that certain quinoxalines could reduce lipid accumulation in liver cells, suggesting a potential therapeutic application for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.